Levofloxacin Impurity 7 Levofloxacin Impurity 7 An impurity of Levofloxacin, which is as efficacious as or more efficacious than that with ciprofloxacin in systemic as well as pyelonephritis infections in mice.
Brand Name: Vulcanchem
CAS No.: 1607796-83-7
VCID: VC0193954
InChI:
SMILES:
Molecular Formula: C15H14FNO5
Molecular Weight: 307.28

Levofloxacin Impurity 7

CAS No.: 1607796-83-7

Cat. No.: VC0193954

Molecular Formula: C15H14FNO5

Molecular Weight: 307.28

Purity: > 95%

* For research use only. Not for human or veterinary use.

Levofloxacin Impurity 7 - 1607796-83-7

Specification

CAS No. 1607796-83-7
Molecular Formula C15H14FNO5
Molecular Weight 307.28
Appearance White Solid to Pale Yellow Solid

Introduction

PropertyValue
PubChem CID152672491
CAS Number1607796-83-7
Molecular FormulaC₁₅H₁₄FNO₅
Molecular Weight307.27 g/mol (307.28 g/mol )
IUPAC Name(3S)-10-Ethoxy-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
Alternative IUPAC Name(S)-10-ethoxy-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H- oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Synonymsrac-Levofloxacin Impurity 6
Creation Date2020-08-13
Modification Date2025-02-22

This compound possesses several functional groups that contribute to its chemical behavior, including a carboxylic acid group, ethoxy substitution, fluorine atom, and a chiral center with S-configuration at position 3. These structural features influence its chromatographic behavior, spectroscopic properties, and role as a process-related impurity.

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography represents the primary analytical technique for the detection and quantification of Levofloxacin Impurity 7 in pharmaceutical samples. Multiple validated HPLC methods have been developed specifically for levofloxacin impurity analysis:

Reversed-Phase HPLC Methods

A validated stability-indicating reversed-phase liquid chromatographic method has been developed for the quantitative determination of levofloxacin and its related substances in bulk samples and pharmaceutical dosage forms . This method effectively separates levofloxacin from its degradation products and process-related impurities, including Levofloxacin Impurity 7.

Method Optimization

Research indicates that optimal chromatographic conditions for separating levofloxacin impurities include using triethylamine in the mobile phase at a concentration of 1.0% (v/v) with pH adjusted to 6.3, combined with acetonitrile and methanol as organic modifiers in a 1:1 ratio . These conditions provide good resolution between impurities and the main analyte.

The selection of an appropriate column is also critical. Studies have compared cyano, phenyl, and C8 columns, with C8 columns demonstrating superior separation of levofloxacin impurities . At higher and lower pH values, increased peak tailing and reduced resolution between impurities and the analyte were observed.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS techniques have proven valuable for structural identification and confirmation of levofloxacin impurities. Research has utilized LC-MS/MS analysis to identify oxidative degradation products of levofloxacin . These methods provide precise molecular weight determination and fragmentation patterns that help confirm impurity structures.

Isolation Techniques

For detailed structural characterization, isolation of impurities is necessary. Flash chromatography has been successfully employed to isolate levofloxacin impurities from mother liquors collected during various manufacturing stages . This technique allows for the purification of sufficient quantities of impurities for subsequent spectroscopic analysis.

Method Validation Parameters

Validation of analytical methods for Levofloxacin Impurity 7 typically includes assessments of:

  • Specificity and selectivity

  • Linearity and range

  • Accuracy and precision

  • Limit of detection and quantification

  • Robustness and system suitability

  • Solution stability and mobile phase stability

Research indicates that solution stability and mobile phase stability can be maintained for up to 48 hours for related substances analysis, with variability in the estimation of levofloxacin impurities remaining within ±10% .

Formation and Origin in Levofloxacin Synthesis

Forced Degradation Studies

Forced degradation studies provide valuable insights into potential impurity formation under various stress conditions. Research has shown that levofloxacin exhibits:

  • Significant degradation under oxidative stress conditions

  • Slight degradation under acidic stress conditions

  • Minimal degradation under basic hydrolysis, water hydrolysis, thermal stress, and photolytic conditions

These findings suggest that oxidative pathways may be particularly relevant to the formation of certain levofloxacin impurities, including potentially Levofloxacin Impurity 7.

Significance in Pharmaceutical Quality Control

Regulatory Requirements

The presence of Levofloxacin Impurity 7 in pharmaceutical products is subject to strict regulatory oversight. According to ICH guidelines, impurities present at levels exceeding 0.1% must be identified when the maximum daily dose is ≤2 g/day . Consequently, pharmaceutical manufacturers must implement robust analytical methods to detect and quantify this impurity in levofloxacin products.

Process Development and Optimization

Understanding the formation mechanisms of Levofloxacin Impurity 7 guides process optimization efforts. By modifying reaction conditions, selecting appropriate reagents, and implementing effective purification strategies, manufacturers can minimize impurity formation and improve product quality.

Stability Testing and Shelf Life Determination

Stability-indicating analytical methods that can detect and quantify Levofloxacin Impurity 7 are crucial for stability testing and shelf life determination of levofloxacin products. These methods help ensure that impurity levels remain within acceptable limits throughout the product's shelf life.

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